REACTION_CXSMILES
|
[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>[C].[Pd].C1(C)C=CC=CC=1>[CH2:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C1C(CCCC1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OC1=CC=CC=C1
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Name
|
palladium carbon
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Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
245 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
Then, the system was stirred at 240 to 250° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The flask inside was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
to remove the palladium carbon
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with 50 ml of a 10% aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with 50 ml of toluene
|
Type
|
ADDITION
|
Details
|
To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
after which the aqueous layer was extracted with 50 ml of ethyl acetate twice
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove ethyl acetate
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |